10-Undecenoic Acid Zinc

Description

Historical Context and Evolution of Academic Inquiry

The scientific investigation of undecylenic acid and its salts, including zinc undecylenate, dates back to the mid-20th century. caringsunshine.com Undecylenic acid itself was first isolated in 1877 from the distillation products of castor oil. drugbank.comdrugbank.com The initial academic focus was primarily on its antifungal properties. ontosight.aicaringsunshine.com Over-the-counter products containing undecylenic acid for treating fungal infections became available in the United States in the 1940s. caringsunshine.com

Early research, often driven by dermatological applications, established the efficacy of zinc undecylenate against common fungal pathogens. caringsunshine.comnih.gov For instance, during World War II, the U.S. Army investigated various formulations of undecylenic acid powders for treating and preventing fungal infections among soldiers. army.mil A 1946 conference convened by the National Research Council at the request of the Surgeon General recommended the adoption of a zinc undecylenate and undecylenic acid preparation as a standard-issue foot powder for the Army. army.mil These early studies, though sometimes lacking the rigorous controls of modern clinical trials, laid the groundwork for its recognition as a valuable antifungal agent. caringsunshine.com

Contemporary Research Paradigms and Scientific Significance

Modern research on zinc undecylenate has expanded beyond its traditional antifungal role, employing advanced analytical techniques and exploring novel applications. medchemexpress.comthegoodscentscompany.com Current scientific inquiry is multifaceted, investigating its mechanisms of action, potential in materials science, and broader biological effects. medchemexpress.comresearchgate.net

One significant area of contemporary research is the elucidation of its antifungal mechanism. Studies suggest that undecylenic acid, the active component, disrupts the fungal cell membrane, thereby inhibiting growth and proliferation. caringsunshine.com More specifically, it has been shown to inhibit the morphological transition of Candida albicans from its yeast form to the more virulent hyphal form, a critical factor in its pathogenicity. drugbank.comwikipedia.org This is achieved, in part, by interfering with fatty acid biosynthesis within the fungal cells. wikipedia.org

Beyond its antifungal properties, recent research has explored other biological activities. Zinc undecylenate has been shown to inhibit the formation of C. albicans biofilms and has demonstrated activity against MRSA (Methicillin-resistant Staphylococcus aureus). medchemexpress.com Furthermore, it has been observed to inhibit quorum sensing signals in bacteria such as Bacillus subtilis and Pseudomonas aeruginosa. medchemexpress.com Some studies have even pointed to neuroprotective and anticancer effects, indicating a much broader range of biological interactions than previously understood. medchemexpress.com

In the realm of material science, zinc undecylenate is being investigated as a catalyst. For example, it has been successfully used to catalyze the ring-opening polymerization of caprolactone (B156226) monomers, which are used to produce biodegradable polyesters. thegoodscentscompany.comresearchgate.net This research highlights the compound's potential in the development of more sustainable and biocompatible materials. solubilityofthings.com

Interdisciplinary Relevance across Chemical and Biological Sciences

The study of zinc undecylenate inherently bridges the chemical and biological sciences. Its synthesis, typically a reaction between zinc oxide and undecylenic acid, is a fundamental chemical process. google.comdeascal.com The resulting compound, a white or slightly yellow amorphous powder, possesses distinct physicochemical properties that are the subject of chemical analysis. solubilityofthings.comgoogle.com

From a chemical perspective, zinc undecylenate is an organo-metallic compound. thegoodscentscompany.comamericanelements.com Its structure, featuring a zinc ion coordinated to two undecylenate ligands, gives it unique properties, including poor solubility in water but better solubility in certain organic solvents. solubilityofthings.com This dual nature, with a metallic component and organic fatty acid chains, is key to its diverse applications.

In the biological sciences, its primary relevance has been in microbiology and dermatology due to its antifungal activity. chemimpex.comnih.gov The zinc component itself is a crucial trace element in human health, playing a role in immune function, wound healing, and the activity of numerous enzymes. researchgate.netmdpi.com Zinc undecylenate, therefore, combines the antifungal action of undecylenic acid with the astringent and beneficial dermatological properties of zinc. researchgate.netakshaychemicals.in

The compound's utility extends into cosmetic science, where it functions as an antimicrobial agent, an anticaking agent, and an opacifying agent in various formulations. thegoodscentscompany.comdeascal.com Its use in industrial coatings for its antifungal and antimicrobial properties further demonstrates its interdisciplinary nature. chemimpex.com The exploration of zinc undecylenate as a catalyst in polymer synthesis also connects it to the field of polymer chemistry. thegoodscentscompany.comresearchgate.net

Physicochemical Properties of Zinc Undecylenate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₃₈O₄Zn | drugbank.comgoogle.com |

| Molecular Weight | 431.92 g/mol | google.com |

| Appearance | White or slightly yellowish amorphous powder | solubilityofthings.comgoogle.com |

| Melting Point | 116-121 °C | google.com |

| Solubility | Hardly soluble in water and ethanol (B145695) | solubilityofthings.comgoogle.com |

Spectroscopic Data Identifiers for Zinc Undecylenate

| Spectroscopic Data | Availability | Source(s) |

|---|---|---|

| ¹H NMR | Available | nih.govchemicalbook.com |

| ¹³C NMR | Available | chemicalbook.com |

| Raman | Available | chemicalbook.com |

| IR | Available | chemicalbook.com |

| MS | Available | chemicalbook.com |

Structure

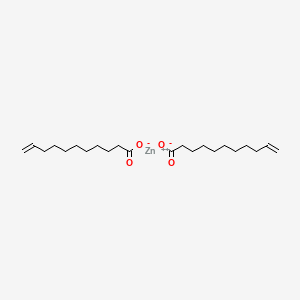

2D Structure

3D Structure of Parent

Properties

CAS No. |

557-08-4 |

|---|---|

Molecular Formula |

C11H20O2Zn |

Molecular Weight |

249.7 g/mol |

IUPAC Name |

undec-10-enoic acid;zinc |

InChI |

InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13); |

InChI Key |

GAAKLDANOSASAM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)O.[Zn] |

Other CAS No. |

557-08-4 |

physical_description |

Dry Powder |

Pictograms |

Irritant |

Synonyms |

Aftate Breezee Chinofungin Chlorisept Curatin Genaspor Micoisdin NP 27 NP-27 NP27 Ony Clear Ony-Clear Purder N, Tolnaftat Sporiline Tinactin Tinaderm Tinatox Tineafax Ting Tolnaftat Purder N Tolnaftate Tonoftal ZeaSo |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Process Development

Precursor Compound Derivation and Purification

The primary precursor for Zinc Undecylenate is undecylenic acid, a monounsaturated fatty acid. Its synthesis is most commonly achieved through the pyrolysis of ricinoleic acid, a major component of castor oil.

Undecylenic acid is prepared through the thermal cracking of ricinoleic acid. wikipedia.org This process typically involves heating ricinoleic acid, or more commonly its methyl ester (methyl ricinoleate), at high temperatures, often in the presence of steam. wikipedia.org The pyrolysis reaction cleaves the C18 ricinoleic acid molecule, yielding undecylenic acid (a C11 fatty acid) and heptanal (B48729) (a C7 aldehyde). wikipedia.orgresearchgate.net

The reaction is generally conducted at temperatures ranging from 500 to 600°C. wikipedia.org Research has explored optimizing these conditions to maximize the yield of the desired products. For instance, studies on the pyrolysis of methyl ricinoleate (B1264116) have shown that temperature significantly affects reaction outcomes. One study identified 550°C as the optimal cracking temperature, achieving a 44.15% yield of undecylenic acid. gychbjb.com Another investigation focusing on a continuous pilot-plant scale reactor found that the best mass yield for undecylenic acid (17.8%) from ricinoleic acid occurred at a lower temperature of 530°C. ache-pub.org.rs Microwave-assisted pyrolysis has also been investigated as an alternative heating method, with one study reporting a 77% yield of undecylenic acid methyl ester at 500°C. sci-hub.se

| Starting Material | Pyrolysis Temperature (°C) | Reported Yield | Notes |

|---|---|---|---|

| Methyl Ricinoleate | 500-600 | Not specified | General process in the presence of steam. wikipedia.org |

| Methyl Ricinoleate | 550 | 44.15% (Undecylenic Acid) | Optimal temperature from a specific study. gychbjb.com |

| Ricinoleic Acid | 530 | 17.8% (Undecylenic Acid) | Continuous pilot-plant scale reactor. ache-pub.org.rs |

| Methyl Ricinoleate | 500 | 77% (UAME) | Microwave-assisted pyrolysis. sci-hub.se |

Following pyrolysis, the resulting mixture contains undecylenic acid, heptanal, and other byproducts. To achieve the high purity required for subsequent reactions, particularly for pharmaceutical or cosmetic grade products, advanced purification methods are employed. A highly effective technique mentioned in process literature is multi-step molecular distillation. google.comgoogle.comresearchgate.net This method is particularly suitable for separating heat-sensitive organic compounds under high vacuum, which minimizes thermal degradation. A three-step molecular distillation process has been cited as a method to obtain highly purified undecylenic acid, ensuring it meets the stringent quality standards for its use as a precursor. google.comgoogle.comresearchgate.net

Pyrolysis of Ricinoleic Acid for Undecylenic Acid Synthesis

Reaction Pathways for Zinc Undecylenate Formation

The synthesis of Zinc Undecylenate involves the reaction of purified undecylenic acid with a suitable zinc-containing precursor. The goal is to form the zinc salt of the fatty acid through a neutralization or metathesis reaction.

Several reaction pathways have been developed for the synthesis of Zinc Undecylenate. Traditional methods include the direct reaction of undecylenic acid with zinc oxide or zinc sulfate (B86663). google.comgoogle.com

Reaction with Zinc Oxide : In this method, undecylenic acid is reacted with zinc oxide, typically under heat in a water or an alcohol-water solvent system. google.comgoogle.com However, this is a solid-liquid phase reaction, as zinc oxide is insoluble in these solvents. This can lead to incomplete reactions where the solid zinc undecylenate product coats the unreacted zinc oxide, making process control difficult. google.compatsnap.com

Reaction with Zinc Sulfate : Using zinc sulfate as the precursor can generate strong acids (like H₂SO₄) as byproducts, which can affect product purity and require more demanding equipment. google.compatsnap.com

Double Displacement (Metathesis) Reaction : Another approach involves first neutralizing undecylenic acid with sodium hydroxide (B78521) to form water-soluble sodium undecylenate. This is then reacted with a zinc salt, such as zinc acetate (B1210297), in a metathesis reaction to precipitate Zinc Undecylenate. google.comgoogle.com While this is a more complete liquid-liquid reaction, the use of sodium hydroxide can introduce alkali metal impurities into the final product. google.com

An innovative and more efficient method involves the in-situ preparation of a soluble zinc precursor. In this process, zinc oxide is first dissolved in glacial acetic acid and water to form a zinc acetate aqueous solution. google.comgoogle.compatsnap.com This clear solution is then reacted with an ethanol (B145695) solution of undecylenic acid. This liquid-liquid phase reaction is easier to control, the reaction endpoint is more obvious, and it results in a higher purity product with a better yield. google.comgoogle.com

The optimization of reaction parameters is crucial for achieving an efficient and scalable synthesis of high-purity Zinc Undecylenate. For the advanced method utilizing in-situ prepared zinc acetate, specific parameters have been defined.

Temperature : The reaction is typically conducted at a controlled temperature range of 40-80°C. google.comgoogle.compatsnap.com Many examples within the process documentation specify heating to a more precise range of 70-80°C to ensure the reaction proceeds to completion. google.comgoogle.com

Solvent Systems : The use of a dual-solvent system is key to the innovative liquid-liquid phase reaction. Undecylenic acid is dissolved in ethanol (e.g., 80% or 95% ethanol), while the zinc acetate is in an aqueous solution. google.comgoogle.compatsnap.com The weight ratio of undecylenic acid to ethanol can be varied, with examples showing ratios from 1:1 to 1:5. google.compatsnap.com This ensures both reactants are in the liquid phase, facilitating a more efficient reaction.

Reaction Time : The reaction is held at the target temperature for a period of 1 to 2 hours to ensure the complete formation of the white Zinc Undecylenate product. google.comgoogle.compatsnap.com

The shift from traditional solid-liquid phase reactions to a fully liquid-liquid phase process represents a significant innovation for the industrial-scale synthesis of Zinc Undecylenate. google.comgoogle.com The method involving the pre-dissolution of zinc oxide in acetic acid to form a soluble zinc acetate solution addresses the major drawbacks of older techniques. patsnap.com

This innovative process is highly scalable because it overcomes several key challenges:

Improved Reaction Control : Liquid-liquid reactions are more homogeneous, leading to better control over reaction kinetics and a more obvious endpoint. google.comgoogle.com

Higher Purity : This method avoids the formation of strong acid byproducts and minimizes alkali metal contamination. The resulting reaction mixture contains Zinc Undecylenate, water, ethanol, and soluble impurities like residual zinc acetate and acetic acid, which can be easily removed by washing with ethanol and purified water. google.comgoogle.com

Superior Product Quality : The final product is described as a pure white, fine, and smooth powder, meeting the quality requirements for medicinal and cosmetic applications. google.comgoogle.com This contrasts with the coarser, less uniform product often obtained from traditional solid-liquid reactions. patsnap.com

| Parameter | Optimized Condition | Source |

|---|---|---|

| Zinc Precursor | Zinc Acetate (prepared in-situ from Zinc Oxide and Acetic Acid) | google.comgoogle.compatsnap.com |

| Solvent System | Aqueous solution (Zinc Acetate) and Ethanol solution (Undecylenic Acid) | google.comgoogle.compatsnap.com |

| Temperature | 40 - 80°C | google.comgoogle.compatsnap.com |

| Reaction Time | 1 - 2 hours | google.comgoogle.compatsnap.com |

Advanced Analytical Characterization in Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The comprehensive characterization of zinc undecylenate involves a suite of analytical methods to confirm its chemical structure and evaluate its purity. These techniques are fundamental in identifying and quantifying the active undecylenic acid moiety and the zinc content, as well as detecting any potential impurities.

Liquid Chromatography Applications (HPLC, Fluorimetric LC) for Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of zinc undecylenate. To enhance detection, particularly for the undecylenic acid component, derivatization is often employed. One such method involves converting undecylenic acid and its salts into 4'-nitrophenacyl esters. This allows for spectrophotometric detection at 265 nm. tandfonline.com The derivatized esters can be resolved on a C8 column with a mobile phase of methanol-acetonitrile-water (50:30:20), achieving baseline separation in under seven minutes. tandfonline.com This HPLC method demonstrates a linear relationship between detector response and concentration in the range of 12.5–300 μg of reacted undecylenic acid. tandfonline.com

Fluorimetric Liquid Chromatography (LC) offers a highly sensitive alternative for quantitation. nih.govresearchgate.net This method is based on the derivatization of undecylenic acid with a fluorescent labeling agent, such as 2-(2-naphthoxy)ethyl 2-(piperidino)ethanesulfonate. nih.govresearchgate.net The resulting fluorescent derivative is then analyzed by LC with fluorimetric detection. nih.govresearchgate.net This approach provides a quantitation range of 3.0-50.0 microM for undecylenic acid, with a detection limit of approximately 0.3 microM. nih.govresearchgate.net Acetonitrile (B52724) has been identified as a selective solvent that can dissolve undecylenic acid without dissociating the co-existing zinc undecylenate, enabling the specific analysis of free undecylenic acid. nih.gov The total zinc undecylenate can then be determined by subtracting the free undecylenic acid content from the total undecylenic acid measured. nih.gov

A summary of exemplary LC conditions can be found in the table below.

| Parameter | HPLC Method with UV Detection tandfonline.com | Fluorimetric LC Method researchgate.net |

| Column | Microsorb-MV C8 | Hypersil BDS-C8 (250.0 mm x 2.1 mm i.d., 5 µm) |

| Mobile Phase | Methanol-acetonitrile-water (50:30:20) | 65% acetonitrile in water |

| Flow Rate | 1.6 mL/min | 0.50 mL/min |

| Detection | UV at 265 nm | Fluorimetric (Excitation: 345 nm, Emission: 435 nm) |

| Derivatization | 4′-nitrophenacyl bromide | 2-(2-naphthoxy)ethyl 2-(piperidino)ethanesulfonate |

| Linear Range | 12.5–300 μg | 3.0-50.0 µM |

| Detection Limit | Not specified | ~0.3 µM |

Volumetric and Complexometric Titration Methods for Zinc Content

Titration methods are classical yet reliable techniques for determining the zinc content in zinc undecylenate.

Volumetric Titration: A direct neutralization volumetric method can be used to quantify the undecylenic acid content after extraction. researchgate.net Another volumetric approach involves dissolving the sample in a mixture of dilute hydrochloric acid and glacial acetic acid, followed by titration with bromide-bromate solution using indigo (B80030) carmine (B74029) as an indicator. mubychem.com

Complexometric Titration: This is a widely used method for determining the zinc content. mubychem.comtitrations.info The procedure typically involves dissolving a known quantity of zinc undecylenate in dilute acetic acid, often with heating to ensure complete dissolution. mubychem.comresearchgate.net The solution is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA). mubychem.comtitrations.info The endpoint of the titration can be detected using an indicator such as Eriochrome Black T, which changes color from red to blue at the equivalence point in a pH 10 ammonia (B1221849) buffer. titrations.info Alternatively, Xylenol Orange can be used as an indicator at a pH of around 5.5, with the color changing from pink to yellow. proquest.comresource.org Pharmacopoeial methods specify that 1 ml of 0.1 M sodium edetate is equivalent to 43.19 mg of zinc undecylenate. mubychem.comresearchgate.net

A spectrophotometric micro-scale titration has also been described, where EDTA is the titrant and xylenol orange is the indicator in a medium buffered to pH 6. researchgate.net The absorbance is measured after each addition of EDTA to determine the endpoint. researchgate.net

Emerging Analytical Approaches for Trace Impurity Profiling

The identification and control of impurities are critical for ensuring the quality of any chemical compound. Impurity profiling involves the detection, identification, and quantification of impurities that may be present from starting materials, by-products of synthesis, or degradation products. ijprajournal.com

For zinc undecylenate, potential impurities could include unreacted undecylenic acid, residual solvents, or metal catalysts. researchgate.net While specific emerging methods for trace impurity profiling of zinc undecylenate are not extensively detailed in the provided context, general advanced techniques applicable to pharmaceutical compounds include:

High-Resolution Mass Spectrometry (HRMS): Coupled with liquid chromatography (LC-HRMS), this technique is powerful for identifying unknown impurities by providing accurate mass measurements, which can help elucidate their elemental composition.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for the determination of trace metal impurities. nutritionintl.org It offers low detection limits and is suitable for analyzing residual metal catalysts or other elemental contaminants. nutritionintl.org

Forced Degradation Studies: These studies intentionally expose the drug substance to stress conditions like heat, light, humidity, and different pH levels to generate potential degradation products. researchgate.net The resulting impurities are then characterized using techniques like LC-MS.

Method Validation in Research Contexts

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. scst.edu.ly Key parameters for validation include specificity, linearity, accuracy, and precision. elementlabsolutions.com

Accuracy and Precision Determinations

Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined through recovery studies by spiking a sample with a known amount of the analyte. tandfonline.com For an HPLC method for zinc undecylenate, recovery from spiked commercial products ranged from 99.3% to 102.3%. tandfonline.com In the validation of a flame atomic absorption spectrometry (FAAS) method for zinc, recovery rates were between 100.15% and 101.21%. scst.edu.ly

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For an HPLC method, the RSD for peak height and peak area ratios were found to be 0.56% and 1.1%, respectively. tandfonline.com For a validated FAAS method for zinc, the %RSD for intra- and inter-day precision was less than 1%. scst.edu.ly In another study validating zinc analysis in various matrices, the %RSD values for repeatability and intermediate precision were below 3.0%. nih.gov

The table below summarizes validation parameters from a study on a fungistatic cream containing undecylenic acid and zinc undecylenate. researchgate.net

| Validation Parameter | Neutralization Volumetry (Undecylenic Acid) | Complexometry (Zinc Undecylenate) |

| Specificity | Non-interference confirmed | Non-interference confirmed |

| Linearity Range | 50-150% (25.6-76.8 mg/g) | 50-150% (111.1-333.3 mg/g) |

| Accuracy | Satisfactory | Satisfactory |

| Precision | Satisfactory | Satisfactory |

Robustness Assessment of Analytical Protocols

The robustness of an analytical protocol is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This assessment provides an indication of the method's reliability during normal usage and is a critical component of the validation process. For zinc undecylenate, the most common analytical procedures for quantifying the zinc content involve complexometric titration with ethylenediaminetetraacetic acid (EDTA). The robustness of such methods is evaluated by observing the impact of minor changes in experimental conditions on the analytical outcome.

In the context of research, establishing the robustness of an analytical method for zinc undecylenate ensures that the results generated are consistent and reproducible, even with the slight procedural variations that can occur between different laboratories, analysts, or on different days. diva-portal.org The evaluation of robustness is typically considered during the development phase of the analytical procedure. uclmail.net

Detailed Research Findings

Research on the validation of analytical methods for zinc-containing compounds, including those in pharmaceutical formulations like powders and creams, has consistently demonstrated the reliability of complexometric titration. gnpublication.orgpku.edu.cn Studies have confirmed that these methods are robust when subjected to intentional variations in critical parameters. uomustansiriyah.edu.iq For instance, in the complexometric titration of zinc, key parameters that are often investigated for robustness include the pH of the buffer solution, the temperature at which the titration is performed, and the concentration of the titrant. uomustansiriyah.edu.iqresearchgate.net

The pH is a particularly critical parameter in EDTA titrations, as the stability of the metal-EDTA complex is highly pH-dependent. uclmail.netnowgonggirlscollege.co.indigicollections.net Zinc is typically titrated in a buffered solution, often at a pH of 10 using an ammonia buffer or at a pH around 5.5 with an acetate (B1210297) buffer, to ensure a sharp and clear endpoint. uclmail.net Variations in the pH of this buffer could potentially affect the accuracy of the results. Similarly, temperature can influence the stability constant of the zinc-EDTA complex, making it another important parameter to evaluate during robustness studies. uomustansiriyah.edu.iq

A common and efficient approach to conducting robustness studies is the Youden-Steiner test, which employs a fractional factorial design. unesp.brresearchgate.netscielo.br This statistical method allows for the simultaneous evaluation of multiple parameters (typically up to seven) with a reduced number of experiments, making it a time- and resource-effective strategy. unesp.brresearchgate.net The design involves making small, deliberate changes to the nominal values of the analytical parameters in a specific combination of experiments. The effect of each variation on the final result is then calculated and compared against predefined acceptance criteria, which are often based on the standard deviation of the method's repeatability. researchgate.net

For the complexometric titration of zinc undecylenate, a robustness study might involve the following deliberate variations:

pH of the Buffer: Varying the pH of the buffer solution by ±0.2 units.

Titration Temperature: Altering the temperature of the sample solution by ±5 °C.

EDTA Concentration: Using an EDTA titrant with a slightly varied concentration (e.g., ±2% of the nominal concentration).

Indicator Amount: Varying the amount of indicator added.

Stirring Speed: Changing the speed of the magnetic stirrer.

The results from these varied conditions are then statistically analyzed to determine if any of the parameters have a significant effect on the measured zinc undecylenate content. If the results remain within the acceptance criteria, the method is considered robust.

The following interactive data table provides a representative example of a robustness assessment for the determination of zinc content in a zinc undecylenate sample using complexometric titration, based on a Youden-Steiner experimental design.

Table 1: Representative Robustness Assessment of Zinc Undecylenate Assay by Complexometric Titration

| Experiment No. | Buffer pH (Nominal: 10.0) | Temperature (°C) (Nominal: 25) | EDTA Conc. (M) (Nominal: 0.05) | Assayed Zinc Content (%) | Deviation from Nominal (%) |

|---|---|---|---|---|---|

| 1 | 10.2 | 30 | 0.051 | 99.8 | -0.2 |

| 2 | 10.2 | 20 | 0.049 | 100.1 | +0.1 |

| 3 | 9.8 | 30 | 0.049 | 99.9 | -0.1 |

| 4 | 9.8 | 20 | 0.051 | 100.2 | +0.2 |

| 5 | 10.2 | 30 | 0.049 | 99.7 | -0.3 |

| 6 | 10.2 | 20 | 0.051 | 100.3 | +0.3 |

| 7 | 9.8 | 30 | 0.051 | 99.6 | -0.4 |

| 8 | 9.8 | 20 | 0.049 | 100.4 | +0.4 |

The data in the representative table illustrates that small, deliberate changes in the analytical parameters for the complexometric titration result in only minor deviations in the assayed zinc content. A statistical evaluation of such data would typically show that the method is robust, as none of the variations produce results outside of a predefined acceptance range (e.g., ±2%). This confirms the reliability of the protocol for the routine quality control analysis of zinc undecylenate.

Mechanistic Investigations of Biological Activities in Non Human Systems

Antifungal Action Mechanisms against Fungal Pathogens (In Vitro and Non-Human In Vivo Models)

The primary antifungal activity of zinc undecylenate involves the disruption of fundamental fungal cell processes, from the outer membrane to internal metabolic pathways and the expression of genes associated with pathogenicity.

Disruption of Fungal Cell Membrane Permeability and Integrity

A primary mechanism of undecylenic acid is the disruption of the fungal cell membrane's structural and functional integrity. patsnap.com It integrates into the lipid bilayer of the fungal cell membrane, a process that destabilizes the membrane's structure. patsnap.com This integration leads to a critical increase in membrane permeability, allowing essential intracellular components to leak from the cell, which results in cellular dysfunction and ultimately leads to cell death. patsnap.com

This membrane-disruptive quality is particularly effective against opportunistic pathogenic yeasts like Candida albicans. drugbank.compatsnap.com In-vitro studies using scanning electron microscopy have provided visual evidence of this effect; even at low concentrations, undecylenic acid treatment causes the surface of C. albicans cells to appear crumpled and atrophic. researchgate.net This morphological damage underscores the compound's ability to compromise the physical barrier of the fungal cell. The proposed mechanism involves interaction with non-specific components within the cell membrane. drugbank.com

Inhibition of Ergosterol (B1671047) Biosynthesis Pathways in Fungi

Beyond direct physical disruption, undecylenic acid interferes with the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. patsnap.commdpi.com Ergosterol is vital for maintaining the membrane's fluidity, integrity, and the function of membrane-bound enzymes. patsnap.com By inhibiting the ergosterol synthesis pathway, undecylenic acid further compromises the stability and function of the fungal cell membrane, enhancing its antifungal efficacy. patsnap.com

Studies on the dermatophyte Trichophyton rubrum have shown that exposure to the related undecanoic acid resulted in a decreased level of ergosterol. researchgate.netresearchgate.net The proposed mechanism suggests that the fatty acid triggers oxidative stress, which in turn leads to changes in fatty acid, phospholipid, and ergosterol synthesis. researchgate.net Additionally, undecylenic acid is known to inhibit fatty acid biosynthesis, a crucial metabolic pathway for the fungus. wikipedia.org This inhibition is thought to interfere with the yeast-to-hyphae transition in C. albicans. wikipedia.org

Impact on Fungal Morphogenesis and Virulence Attributes

Zinc undecylenate significantly impairs the ability of fungal pathogens to express key virulence traits, which are critical for establishing infections. Its impact on morphogenesis, biofilm formation, and the genetic regulation of virulence factors has been documented, particularly in Candida albicans.

A key virulence factor for C. albicans is its ability to switch from a round yeast form to a filamentous, invasive hyphal form. drugbank.com Undecylenic acid has been shown to effectively inhibit this morphological transition. ncats.iowikipedia.org Studies have demonstrated that it abolishes the transition from the yeast to the filamentous phase, preventing the formation of germ tubes, the precursors to hyphae. drugbank.comresearchgate.net This action directly targets a critical aspect of fungal pathogenicity. drugbank.com

Table 1: Research Findings on the Suppression of Candida albicans Hyphal Growth by Undecylenic Acid

| Pathogen Studied | Finding | Effective Concentration | Source(s) |

|---|---|---|---|

| Candida albicans | Disruption of hyphal growth (yeast-to-filamentous phase transition). | > 4 mM | drugbank.com |

| Candida albicans | Sevenfold reduction in germ tube formation. | 10 µM | ncats.io |

Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix, which contributes to their resistance and virulence. Undecylenic acid has been found to effectively inhibit the formation of C. albicans biofilms. drugbank.comresearchgate.net This inhibition occurs at concentrations above 3 mM. drugbank.com The treatment results in a poorly organized biofilm structure, which is a critical virulence factor for both the initiation of skin infections and the later development of disseminated infections. drugbank.comresearchgate.net

The effects of undecylenic acid on fungal morphology and biofilm formation are rooted in its ability to alter gene expression. Research has shown that under treatment with undecylenic acid, the transcription levels of genes related to hyphal formation are significantly reduced. drugbank.comresearchgate.net A key gene affected is HWP1 (Hyphal Wall Protein 1), which encodes a protein crucial for hyphal development and the adhesion of yeast cells to host epithelial cells, a necessary step for biofilm formation. researchgate.net The downregulation of HWP1 leads to the formation of a poorly developed biofilm. drugbank.comresearchgate.net Furthermore, undecylenic acid treatment also decreases the transcription of genes encoding various hydrolytic enzymes, such as secreted aspartic proteases, lipases, and phospholipases, which are also important for fungal virulence. researchgate.net

Table 2: Effect of Undecylenic Acid on Virulence Gene Expression in Candida albicans Biofilms

| Gene(s) Affected | Observation | Effective Concentration | Source(s) |

|---|---|---|---|

| Hyphal formation related genes (e.g., HWP1) | Significantly reduced transcriptional level. | Not specified in snippet | drugbank.com |

| HWP1 and hydrolytic enzymes (SAPs, LIPs, PLBs) | Decreased transcription levels. | 3 mM | researchgate.net |

Attenuation of Biofilm Formation

Comparative Efficacy Studies with Benchmark Antifungals (e.g., Caprylic Acid, Tolnaftate)

Zinc undecylenate has demonstrated notable efficacy as an antifungal agent, positioning it as a significant component in various topical over-the-counter preparations. researchgate.net Comparative studies have highlighted its potency relative to other established antifungal compounds.

Undecylenic acid, the precursor to zinc undecylenate, has been shown to be approximately six times more effective in its antifungal action than caprylic acid. researchgate.netagrojournal.orgmicrobiomelabs.co.uk The salt form, zinc undecylenate, exhibits even greater fungicidal effects, being up to four times more potent than undecylenic acid itself. This suggests that zinc undecylenate could be over 30 times more effective than caprylic acid in its antifungal activity. researchgate.netagrojournal.org

In a double-blind clinical study focusing on dermatophytosis of the glabrous skin and groin, a cream containing 3% undecylenic acid and 20% zinc undecylenate was compared with a 1% tolnaftate (B1682400) cream and a placebo. nih.gov The results indicated that both the undecylenate preparation and tolnaftate were effective in treating the condition. nih.gov Specifically, out of 32 subjects treated with the undecylenic acid and zinc undecylenate cream, 21 were cured both clinically and mycologically. nih.gov In the same study, 23 out of 33 subjects who received tolnaftate were also cured. nih.gov Another double-blind study comparing undecylenic acid ointment to tolnaftate cream for tinea pedis found their clinical and mycological effects to be indistinguishable, with both being significantly more effective than a placebo. capes.gov.br

These findings underscore the comparable efficacy of zinc undecylenate to benchmark antifungals like tolnaftate in clinical applications. nih.govcapes.gov.brresearchgate.net

Table 1: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Relative Efficacy | Study Context |

|---|---|---|

| Zinc Undecylenate | Up to 4x more effective than undecylenic acid | In vitro and in vivo studies researchgate.netagrojournal.org |

| Undecylenic Acid | ~6x more effective than caprylic acid | In vitro studies researchgate.netagrojournal.orgmicrobiomelabs.co.uk |

| Zinc Undecylenate vs. Caprylic Acid | Potentially >30x more effective | Derived from comparative data researchgate.netagrojournal.org |

| Undecylenic Acid/Zinc Undecylenate Cream | Cured 21 of 32 patients | Double-blind study on dermatophytosis nih.gov |

| Tolnaftate Cream (1%) | Cured 23 of 33 patients | Double-blind study on dermatophytosis nih.gov |

Antifungal Spectrum against Specific Organisms (e.g., Candida albicans, Plant Pathogenic Fungi)

Zinc undecylenate exhibits a broad spectrum of antifungal activity against various organisms, including the opportunistic human pathogen Candida albicans and several plant pathogenic fungi. researchgate.netagrojournal.orgdrugbank.com

Candida albicans:

Undecylenic acid, the active component of zinc undecylenate, is effective against Candida albicans. drugbank.com

It has been shown to inhibit the biofilm formation of C. albicans at concentrations above 3 mM and disrupts the transition from yeast to the more virulent hyphal form at concentrations above 4 mM. drugbank.comresearchgate.net

This inhibition of hyphal growth is a critical factor in preventing the initiation of skin infections and the development of more severe disseminated infections. drugbank.comresearchgate.net

Under treatment with undecylenic acid, genes related to hyphal formation, such as HWP1, show significantly reduced transcription, leading to poor biofilm formation. researchgate.net

Plant Pathogenic Fungi: In vitro and in vivo studies have demonstrated the strong antifungal effect of zinc undecylenate against several economically significant plant pathogenic fungi. researchgate.netagrojournal.org These include:

Monilia fructigena researchgate.net

Phytophthora capsici researchgate.net

Alternaria solani researchgate.net

Botrytis cinerea researchgate.net

Fusarium oxysporum researchgate.net

Sphaerotheca fuliginea researchgate.net

Field trials have also been conducted. For instance, grapes of the 'Shardone' variety were tested against downy mildew (Plasmopara viticola), and cucumbers of the 'Gergana' variety were tested against powdery mildew. researchgate.net These studies confirm that zinc undecylenate can be a very effective plant protection remedy. researchgate.netagrojournal.org

Table 2: Antifungal Spectrum of Zinc Undecylenate

| Organism | Type | Activity | Reference |

|---|---|---|---|

| Candida albicans | Human Pathogen | Inhibits biofilm formation and hyphal growth | drugbank.comresearchgate.net |

| Monilia fructigena | Plant Pathogen | Strong antifungal effect | researchgate.net |

| Phytophthora capsici | Plant Pathogen | Strong antifungal effect | researchgate.net |

| Alternaria solani | Plant Pathogen | Strong antifungal effect | researchgate.net |

| Botrytis cinerea | Plant Pathogen | Strong antifungal effect | researchgate.net |

| Fusarium oxysporum | Plant Pathogen | Strong antifungal effect | researchgate.net |

| Sphaerotheca fuliginea | Plant Pathogen | Strong antifungal effect | researchgate.net |

| Plasmopara viticola | Plant Pathogen | Effective in field trials | researchgate.net |

Antimicrobial Properties Beyond Fungi (In Vitro Studies)

Antibacterial Effects and Modulation of Quorum Sensing Systems (e.g., Bacillus subtilis, Pseudomonas aeruginosa)

Research indicates that zinc undecylenate possesses antibacterial properties and can modulate bacterial communication systems known as quorum sensing (QS). medchemexpress.commedchemexpress.com

Bacillus subtilis: Zinc undecylenate has been shown to cause a reduction in the LuxS/AI-2 QS system in Bacillus subtilis at concentrations between 12.5 and 50 μg/mL. medchemexpress.com

Pseudomonas aeruginosa: In Pseudomonas aeruginosa, zinc undecylenate at concentrations from 15.625 to 250 μg/mL resulted in a 10-54% reduction of the LasI/LasR QS system. medchemexpress.com The inhibition of QS systems is a promising strategy to reduce the production of virulence factors without directly killing the bacteria, which may reduce the likelihood of resistance development. nih.gov Zinc oxide nanoparticles have also been shown to inhibit QS and virulence in P. aeruginosa. nih.govmdpi.commdpi.com

While zinc undecylenate itself has been noted for these effects, it is also important to consider the role of zinc ions. Zinc can interfere with bacterial glycolysis and increase proton permeability across the bacterial membrane, disrupting cellular homeostasis. nih.gov It can also promote biofilm formation in some bacteria, which can complicate its antimicrobial effects. frontiersin.org

Antiviral Properties (In Vitro Models, e.g., Herpes Simplex Virus)

In vitro studies suggest that zinc undecylenate and its components have antiviral properties, particularly against the Herpes Simplex Virus (HSV). researchgate.netdigitalspy.com

Undecylenic acid, a component of zinc undecylenate, has demonstrated in vitro activity against HSV. researchgate.net Zinc ions themselves have been studied for their inhibitory effects on various stages of the viral life cycle. researchgate.netintersearch.com.au For HSV-1 and HSV-2, zinc has been shown to inhibit viral polymerase function, protein production and processing, and can inactivate the free virus. intersearch.com.aunih.gov Zinc can also inhibit the function of DNA polymerase, which is necessary for viral replication within the host cell. researchgate.net

However, one study attempting to treat animals for herpes I with an ointment containing 5% undecylenic acid and 20% zinc undecylenate found no significant effect on the virus. google.com This suggests that the formulation and delivery method are critical for in vivo efficacy. Other research has shown that zinc salts can provide protection against HSV-2 in a mouse model, but at therapeutic concentrations, they caused damage to the vaginal epithelium. poliklinika-harni.hr

Other Biological Activities in Experimental Models

Induction of Apoptosis in Cancer Cell Lines (In Vitro Research)

Recent in vitro research has uncovered the potential for zinc undecylenate and its constituent parts to induce apoptosis (programmed cell death) in various cancer cell lines.

A novel formulation of undecylenic acid, GS-1, has been shown to induce apoptotic cancer cell death in both adherent (A549 lung cancer) and suspension (Jurkat T-cell leukemia) human tumor cell lines. mdpi.com This effect was found to be caspase-dependent and resulted in characteristic apoptotic morphologies and a reduction in mitochondrial membrane potential. mdpi.com The undecylenic acid in this formulation was identified as the cytotoxic component. mdpi.com

Zinc undecylenate itself has been shown to have dose-dependent cytotoxic effects on several human tumor cell lines. medchemexpress.com The IC50 values (the concentration required to inhibit the growth of 50% of cells) after 24 hours of exposure were determined for the following cell lines:

HeLa (cervical cancer): 0.9862 mM

A549 (lung cancer): 0.3751 mM

Jurkat (T-cell leukemia): 0.5782 mM

U937 (histiocytic lymphoma): 0.2893 mM

Furthermore, a complex of zinc undecylenate with L-arginine, at concentrations of 1.6-3.8 mM, induced apoptosis in A549 and Jurkat tumor cells within 3-6 hours. medchemexpress.com

The role of zinc in apoptosis is complex and can be cell-type specific. nih.gov While some studies show zinc inducing apoptosis, others report a protective, anti-apoptotic effect. nih.govnih.govscispace.com For instance, in thyroid cancer cell lines, zinc at concentrations of 150 µM or higher induced both necrosis and apoptosis. nih.govscispace.com In non-small-cell lung cancer cells, zinc supplementation has been found to induce apoptosis and enhance the antitumor efficacy of the chemotherapy drug docetaxel. dovepress.com

Table 3: Cytotoxic and Apoptotic Effects of Zinc Undecylenate on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration/Condition | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | Apoptosis | 1.6-3.8 mM (complexed with L-arginine) | medchemexpress.com |

| Jurkat | T-cell Leukemia | Apoptosis | 1.6-3.8 mM (complexed with L-arginine) | medchemexpress.com |

| HeLa | Cervical Cancer | Cytotoxicity (IC50) | 0.9862 mM (24h) | medchemexpress.com |

| A549 | Lung Cancer | Cytotoxicity (IC50) | 0.3751 mM (24h) | medchemexpress.com |

| Jurkat | T-cell Leukemia | Cytotoxicity (IC50) | 0.5782 mM (24h) | medchemexpress.com |

| U937 | Histiocytic Lymphoma | Cytotoxicity (IC50) | 0.2893 mM (24h) | medchemexpress.com |

| Thyroid Cancer Cells | Thyroid Cancer | Apoptosis and Necrosis | ≥150 µM | nih.govscispace.com |

Neuroprotective Effects in Neuronal Cell Models (In Vitro)

In vitro studies utilizing the human neuroblastoma cell line, SH-SY5Y, have provided initial evidence for the neuroprotective capabilities of zinc undecylenate. Research indicates that this compound can confer protection to neuronal cells against various stressors known to induce cell death.

One key finding is the compound's ability to counteract cytotoxicity induced by agents such as glutamate, hydrogen peroxide (H₂O₂), and amyloid-beta 1-42 (Aβ₁₋₄₂). medchemexpress.com Treatment with zinc undecylenate at a concentration of 20 μM has been shown to afford a neuroprotective effect against cell death triggered by these substances in SH-SY5Y cells. medchemexpress.com

Further investigations have explored its efficacy against other inducers of cell death. For instance, in the same SH-SY5Y cell line, zinc undecylenate demonstrated a capacity to reduce cell death induced by H₂O₂. medchemexpress.com It also partially mitigated cell death caused by Staurosporine and Doxorubicin. medchemexpress.com The compound's mechanism of action in these contexts is linked to its ability to inhibit the oligomerization of Aβ, scavenge reactive oxygen species (ROS), and inhibit μ-calpain activity. medchemexpress.com

Table 1: Summary of In Vitro Neuroprotective Effects of Zinc Undecylenate This table is interactive and can be sorted by clicking the column headers.

| Cell Line | Stressor | Zinc Undecylenate Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| SH-SY5Y | Glutamate | 20 μM | Neuroprotective effect against cell death | medchemexpress.com |

| SH-SY5Y | H₂O₂ | 20 μM | Neuroprotective effect against cell death | medchemexpress.com |

| SH-SY5Y | Aβ₁₋₄₂ | 20 μM | Neuroprotective effect against cell death | medchemexpress.com |

| SH-SY5Y | H₂O₂ | 1-40 mM | Reduction in induced cell death | medchemexpress.com |

| SH-SY5Y | Staurosporine | 1-40 mM | Partial attenuation of induced cell death | medchemexpress.com |

Regulation of Osteogenic Differentiation Markers (In Vitro Cellular Studies)

Zinc undecylenate has been investigated for its role in modulating the differentiation of osteoblasts, the cells responsible for bone formation. Studies using mouse osteoblastic MC3T3-E1 cells and primary mouse calvarial cells have shown that the compound can positively influence key markers of osteogenesis. medchemexpress.com

Treatment with zinc undecylenate at concentrations up to 5 μM resulted in a significant increase in the expression and activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. medchemexpress.comnih.gov Concurrently, the compound was observed to enhance calcium deposition, a hallmark of bone matrix mineralization. medchemexpress.com Furthermore, zinc undecylenate induced the expression of the osteocalcin (B1147995) (OCN) gene, which is a late-stage marker for mature, mineral-secreting osteoblasts. medchemexpress.comnih.gov

The broader context of zinc's role in bone biology supports these findings. Zinc ions (Zn²⁺) are known to be crucial for bone metabolism, stimulating osteoblastic activity and inhibiting osteoclastic bone resorption. nih.govmdpi.com Mechanistically, zinc can stimulate the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (RUNX2). nih.govmdpi.comnih.gov RUNX2 is a master regulator that initiates the differentiation of mesenchymal stem cells into osteoblasts. mdpi.comnih.gov The effects of zinc undecylenate on ALP and OCN are consistent with the known downstream targets of RUNX2 activation in the osteogenic pathway. mdpi.com

Table 2: Effects of Zinc Undecylenate on Osteogenic Markers (In Vitro) This table is interactive and can be sorted by clicking the column headers.

| Cell Model | Zinc Undecylenate Concentration | Marker | Observed Effect | Reference |

|---|---|---|---|---|

| Mouse osteoblastic MC3T3-E1 cells | Up to 5 μM | Alkaline Phosphatase (ALP) | Significantly increased expression and activity | medchemexpress.com |

| Primary mouse calvarial cells | Up to 5 μM | Alkaline Phosphatase (ALP) | Significantly increased expression and activity | medchemexpress.com |

| Mouse osteoblastic MC3T3-E1 cells | Up to 5 μM | Calcium Deposition | Significantly increased | medchemexpress.com |

| Primary mouse calvarial cells | Up to 5 μM | Calcium Deposition | Significantly increased | medchemexpress.com |

| Mouse osteoblastic MC3T3-E1 cells | Up to 5 μM | Osteocalcin (OCN) Gene | Induced expression | medchemexpress.com |

Applications in Materials Science and Industrial Chemistry

Catalysis in Polymer Synthesis and Polymerization Chemistry

Organometallic compounds are pivotal in modern polymer chemistry, and zinc undecylenate has emerged as a noteworthy catalyst, particularly in the synthesis of biodegradable polyesters.

Zinc undecylenate (ZU) has been identified as an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL). nih.gov This process is a primary method for producing high-quality poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester (B1180765) with significant applications. nih.gov The polymerization is typically performed in bulk, using an initiator like benzyl (B1604629) alcohol (BnOH), at elevated temperatures (e.g., 90 and 110 °C). nih.gov

The catalytic activity of zinc undecylenate extends to functionalized caprolactone (B156226) monomers as well. For instance, it has been used to polymerize γ-octyloxy-ε-caprolactone, although the polymerization rate was observed to be slower compared to the unsubstituted ε-caprolactone. nih.gov The ability to catalyze the polymerization of various caprolactone monomers makes ZU a versatile tool for creating tailored polyesters. nih.govresearchgate.net

A key advantage of using zinc undecylenate as a catalyst is the high degree of control it offers over the polymerization process. nih.gov Kinetic studies have demonstrated the "controlled/living" nature of ZU-catalyzed ROP. nih.gov This characteristic is crucial for synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). nih.gov

This control allows for the creation of complex polymer architectures. For example, the sequential addition of different monomers has been successfully employed to synthesize well-defined diblock copolymers. nih.gov Researchers have also utilized ZU to produce both linear and more complex star-like amphiphilic block copolymers. researchgate.net These polymers, which exhibit a monomodal distribution, are valuable for advanced applications like drug delivery systems. nih.govresearchgate.net The ability to precisely control the polymer structure is a significant benefit of this catalytic system. mdpi.com

Table 1: Research Findings on Zinc Undecylenate-Catalyzed ROP of ε-Caprolactone

This table summarizes findings from a study on the polymerization of ε-caprolactone using Zinc Undecylenate (ZU) as a catalyst and Benzyl Alcohol (BnOH) as an initiator.

| Monomer | Catalyst System | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| ε-Caprolactone | ZU / BnOH | 90 & 110 | Demonstrated controlled/living polymerization. | nih.gov |

| γ-Octyloxy-ε-caprolactone | ZU / BnOH | 90 & 110 | Slower polymerization rate compared to ε-caprolactone. | nih.gov |

In the field of ROP, tin(II) octoate (Sn(Oct)₂) has been a widely used catalyst, even gaining FDA approval for certain applications. nih.gov However, concerns over its toxicity have prompted a search for alternatives. nih.govmdpi.com Zinc-based catalysts, including zinc undecylenate, present a compelling option due to their lower toxicity. nih.govresearchgate.net

Compared to Sn(Oct)₂, zinc undecylenate offers several advantages. Zinc catalysts are often ready to use without requiring prior purification and can be more easily removed from the final polymer product. nih.govresearchgate.net Furthermore, Sn(Oct)₂ can be less effective for polymerizing functionalized cyclic esters and may require higher temperatures and longer reaction times. nih.gov While other metals like aluminum and iron are also used in ROP catalysts, zinc compounds are particularly promising due to their low toxicity and cost-effectiveness. researchgate.netijcrt.orgfrontiersin.org

Table 2: Comparative Overview of ROP Catalysts

| Catalyst | Common Use | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Zinc Undecylenate | ROP of cyclic esters | Low toxicity; Easy to remove post-polymerization; Good control over polymer architecture. | May have slower kinetics for some functional monomers compared to unsubstituted ones. | nih.govnih.govresearchgate.net |

| **Tin(II) Octoate (Sn(Oct)₂) ** | ROP of cyclic esters | FDA-approved for some uses; Effective for high molecular weight PCL. | Classified as toxic; Difficult to remove from polymer; Less effective for some functional monomers. | nih.govmdpi.com |

| Aluminum & Iron Complexes | ROP of cyclic esters | Can be highly efficient. | Toxicity concerns depending on the specific complex; Performance varies with ligand structure. | ijcrt.orgfrontiersin.org |

Control of Polymer Molecular Weight and Architecture

Functional Additives in Polymer Composites and Coatings

Beyond catalysis, zinc undecylenate serves as a valuable additive, modifying the properties of polymers and coatings for specialized industrial applications.

Zinc undecylenate is utilized as both a filler and a stabilizer in the production of plastics and coatings. onlytrainings.com As a filler, it can be incorporated into a polymer matrix to modify its mechanical properties. nih.gov For instance, the addition of zinc-based fillers to silicone composites has been shown to reduce abrasive wear. nih.gov

As a stabilizer, it helps to protect the polymer from degradation. onlytrainings.com The principle is similar to that of other zinc compounds, like zinc oxide nanoparticles, which are known to provide thermal and UV stability to polymeric materials. google.com Its use in coatings for materials like boat planks and other woodwork has been noted for providing preservative and waterproofing effects. kavyapharma.in

The inherent antifungal and antimicrobial properties of zinc undecylenate are one of its most well-known characteristics. biesterfeld.com This functionality can be imparted to materials by incorporating it as an additive. It is used in industrial coatings to protect metals, extending the lifespan of the material by preventing microbial growth. chemimpex.com The principle of embedding zinc compounds into polymer matrices to create antimicrobial surfaces is a growing field of research. For example, studies with zinc oxide (ZnO) have demonstrated that its inclusion in polymers can lead to a significant reduction in bacterial counts on the material's surface. mdpi.com This makes zinc undecylenate a candidate for developing materials where hygiene is a primary concern, such as in medical devices or food packaging. kavyapharma.inchemimpex.com

Environmental Science and Sustainability Aspects

Ecotoxicological Assessments in Aquatic Environments

The environmental impact of zinc undecylenate, particularly in marine ecosystems, has been the subject of targeted ecotoxicological studies. The toxicity of zinc compounds in aquatic environments is generally attributed to the release and bioavailability of the zinc ion (Zn²⁺). europa.eu Factors such as pH, alkalinity, and dissolved oxygen levels can influence the speciation of the zinc ion and, consequently, its toxicity to aquatic life. unf.edu

Research has been conducted to assess the specific effects of zinc undecylenate on primary consumers in coastal environments. A study using two species of sea urchins, Hemicentrotus pulcherrimus and Mesocentrotus nudus, evaluated the impact of the compound on fertilization and embryonic development. koreascience.kr The results indicated a concentration-dependent toxic effect. koreascience.kr For H. pulcherrimus, the half-maximal effective concentration (EC₅₀) for fertilization was 11.27 mg/L, while for normal embryogenesis, it was 0.94 mg/L. koreascience.kr For M. nudus, the EC₅₀ values were 1.48 mg/L for fertilization and 3.78 mg/L for normal embryogenesis. koreascience.kr The No-Observed-Effect Concentration (NOEC) for normal embryonic development was determined to be 0.20 mg/L for H. pulcherrimus and 0.78 mg/L for M. nudus. koreascience.kr Based on these acute toxicity results, a Predicted No-Effect Concentration (PNEC) for the marine environment was calculated to be 0.0094 mg/L. koreascience.kr

The broader ecotoxicity of zinc affects a wide range of aquatic organisms. Sensitive species, including various plants, invertebrates, and fish, can be adversely affected by zinc concentrations as low as 10 to 25 µg/L. unf.edu The acute toxicity (96-hour LC₅₀) for freshwater invertebrates ranges from 32 to 40,930 µg/L, while for freshwater fish, it is between 66 and 40,900 µg/L. unf.edu In marine environments, the free zinc cation (Zn²⁺) is considered the most toxic form.

Ecotoxicity of Zinc Undecylenate on Sea Urchin Embryogenesis

| Species | Endpoint | EC₅₀ (mg/L) | NOEC (mg/L) |

|---|---|---|---|

| Hemicentrotus pulcherrimus | Fertilization Rate | 11.27 | - |

| Normal Embryogenesis | 0.94 | 0.20 | |

| Mesocentrotus nudus | Fertilization Rate | 1.48 | - |

| Normal Embryogenesis | 3.78 | 0.78 |

Data sourced from a toxicity assessment study on sea urchins. koreascience.kr

Degradation Pathways and Environmental Fate Modeling

One study reported that zinc undecylenate undergoes 78% degradation in 28 days under the OECD 301F test conditions. vulcanchem.com However, some sources suggest that the resulting degradation products may be more toxic than the parent compound, though detailed information on these products and their specific toxicities is limited. chemsrc.com The primary mechanism for the breakdown of the organic portion of the molecule is expected to be biological degradation, which is essential for the natural recycling of elements in ecosystems. inchem.org

The environmental fate of the compound is largely governed by the behavior of zinc in aquatic systems. When released into water, most zinc is eventually partitioned into the sediments. unf.edu The bioavailability of this sediment-bound zinc is influenced by environmental conditions; it is enhanced by high dissolved oxygen, low salinity, and low pH. unf.edu The undecylenate portion, being a fatty acid, has a high octanol-water partition coefficient (log Kow), suggesting a potential for bioaccumulation in aquatic organisms. scbt.com However, specific bioaccumulation studies on zinc undecylenate are not widely available. scbt.com

Biodegradation of Zinc Undecylenate

| Test Guideline | Duration | Degradation Rate |

|---|---|---|

| OECD 301F | 28 days | 78% |

Data sourced from available biodegradation studies. vulcanchem.com

Contributions to Green Chemistry and Sustainable Material Development

Zinc undecylenate and its constituent parts are relevant to the principles of green and sustainable chemistry. The undecylenate ligand is derived from undecylenic acid, which is produced by the pyrolysis of ricinoleic acid from castor oil. The use of a renewable, plant-based feedstock aligns with green chemistry's goal of utilizing sustainable resources.

The compound itself has been noted for its potential role in the development of biodegradable materials, contributing to more sustainable industrial practices. solubilityofthings.com As industries seek environmentally friendly alternatives, such compounds are valuable. solubilityofthings.comdatastringconsulting.com Furthermore, zinc undecylenate is used as a stabilizer and filler in the production of plastics and coatings. solubilityofthings.com

From a broader perspective, the zinc component contributes to sustainable material development. Zinc is a natural element that is highly durable and infinitely recyclable without any loss of quality or performance. archdaily.comfedrusinternational.be This high recyclability is a cornerstone of the circular economy, aiming to eliminate waste by keeping materials in use. archdaily.com Zinc's long lifespan in applications like architectural materials—often exceeding 100 years—further enhances its sustainability profile by reducing the need for replacement and conserving resources. archdaily.comfedrusinternational.be The mining and production of zinc are increasingly governed by sustainable development principles, with major industry associations committing to resource efficiency, controlled emissions, and life-cycle perspectives. vmzinc.com

Future Research Trajectories

Design and Synthesis of Novel Undecylenate Analogues with Tuned Biological Specificity

A significant avenue of future research lies in the rational design and synthesis of new undecylenate analogues. The goal is to fine-tune the biological specificity of these molecules to enhance their efficacy against specific pathogens or for particular therapeutic applications.

Researchers are exploring modifications to the undecylenic acid backbone to create derivatives with enhanced antimicrobial properties. For instance, the introduction of different functional groups or the synthesis of esters and amides of undecylenic acid has shown promise. researchgate.net Studies have demonstrated that i-amyl-10-undecylenate and t-butyl-10-undecylenate exhibit activity against both Gram-positive and Gram-negative bacteria, while other esters are effective primarily against Gram-positive bacteria. researchgate.net All tested 10-undecylenic esters, however, have shown high antifungal activity. researchgate.net

Furthermore, the conjugation of undecylenic acid with other molecules is a promising strategy. For example, undecylenic acid has been successfully grafted to hyaluronan, creating an amphiphilic derivative with potential for encapsulating antioxidants and for chemical crosslinking. mdpi.com Similarly, the synthesis of lactose (B1674315) undecylenate has been explored for its antifungal and anti-inflammatory properties. researchgate.net The development of novel peptides derived from scorpion venom has also shown that synthetic peptides can be an alternative to traditional antibiotics, opening the door for conjugation with undecylenate moieties to enhance their activity. nih.gov

The synthesis of Schiff base derivatives of chitosan, a natural polymer, has also been shown to increase antimicrobial activity compared to unmodified chitosan. unife.it This suggests that creating Schiff base derivatives of undecylenic acid or its analogues could be a fruitful area of research.

A summary of notable synthetic approaches for undecylenate analogues is presented below:

| Analogue Type | Synthetic Approach | Potential Application | Reference |

| Undecylenic Acid Esters | Esterification with various alcohols | Broad-spectrum antimicrobial agents | researchgate.net |

| Hyaluronan-Undecylenate Conjugates | Mixed anhydride (B1165640) mediated grafting | Drug delivery, tissue engineering | mdpi.com |

| Lactose Undecylenate | Enzymatic or chemical synthesis | Antifungal and anti-inflammatory agents | researchgate.net |

| Chitosan-Schiff Base Derivatives | Reaction with aldehydes | Enhanced antimicrobial platforms | unife.it |

| Peptide Conjugates | Solid-phase peptide synthesis and conjugation | Novel antibiotics | nih.govresearchgate.net |

Advanced Mechanistic Elucidation through Multi-Omics Approaches

To fully harness the potential of zinc undecylenate and its analogues, a deeper understanding of their mechanisms of action is crucial. Future research will increasingly rely on multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data.

These advanced techniques can provide a holistic view of how these compounds interact with biological systems at a molecular level. For instance, a multi-omics approach could be used to identify the specific cellular pathways and molecular targets affected by zinc undecylenate in fungal cells. a2bchem.com This could reveal new insights into its antifungal activity, which is currently thought to involve the disruption of fungal cell membranes and inhibition of hyphal growth. drugbank.com

Recent studies on undecanoic acid, a related fatty acid, have already demonstrated the power of such approaches. Research has shown that undecanoic acid can modulate fungal metabolism by affecting the expression of genes critical for virulence. researchgate.net It has been found to have profound effects on processes like cell wall and membrane assembly, lipid metabolism, and pathogenesis in Trichophyton rubrum. researchgate.net Applying similar multi-omics strategies to zinc undecylenate could uncover more detailed mechanistic information.

The integration of multi-omics data can be challenging but offers the potential to build comprehensive models of the compound's biological effects. nih.govjci.org These models can then be used to predict the efficacy of new analogues and to identify potential synergistic interactions.

Integration into Next-Generation Functional Materials and Nanosystems

The unique chemical properties of undecylenic acid, particularly its terminal double bond, make it an excellent candidate for integration into advanced materials and nanosystems. nih.gov This bifunctionality allows it to act as a linking molecule to conjugate with other biomolecules or to be polymerized into novel materials. drugbank.com

Research is ongoing into the use of undecylenic acid as a bio-based synthon for creating new polymers. researchgate.net For example, it can be used to produce engineering plastics like nylon-11. researchgate.net Furthermore, undecylenic acid-based monoglycerides (B3428702) are being explored as tunable synthons for polymerization applications, leading to photopolymerizable monomers and polyhydroxyurethane-based materials. researchgate.net

In the realm of nanotechnology, zinc undecylenate's properties make it suitable for applications in non-aqueous systems, such as in solar energy and water treatment. americanelements.com The development of nanoparticles and thin-film deposition techniques could further expand its use in these areas. americanelements.com Ligands play a crucial role in the synthesis and stability of inorganic nanoparticles, and undecylenate could serve as a functional ligand to impart specific properties to nanoparticles for biomedical or catalytic applications. acs.org

The creation of composites is another promising direction. For instance, incorporating undecylenic acid into polymethyl methacrylate (B99206) (PMMA) has been shown to create a material with antifungal properties against Candida. mdpi.com

| Material/System | Integration Approach | Potential Application | Reference |

| Bio-based Polymers | Polymerization of undecylenic acid derivatives | Engineering plastics, sustainable materials | researchgate.net |

| Functional Nanosystems | Use as a ligand for nanoparticle synthesis | Solar energy, water treatment, biomedical | americanelements.comacs.org |

| Antimicrobial Composites | Incorporation into polymer matrices (e.g., PMMA) | Medical devices, dental materials | mdpi.com |

Exploration of Synergistic Interactions with Other Bioactive Compounds

The potential for zinc undecylenate to act synergistically with other bioactive compounds is a largely untapped area of research with significant therapeutic promise. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. afjbs.com

Future studies will likely investigate the combination of zinc undecylenate with other antifungal agents. This could lead to more effective treatments for fungal infections and potentially reduce the development of drug resistance. researchgate.net For example, the combined use of undecanoic acid and other antifungal compounds has been shown to significantly inhibit key virulence factors in Candida albicans, such as biofilm formation and filamentation. researchgate.net

The zinc ion itself is known to play a role in innate immunity and can exhibit synergistic effects with antimicrobial peptides (AMPs). mdpi.com Exploring the synergy between zinc undecylenate and various AMPs could lead to the development of novel antimicrobial therapies.

Q & A

Q. What are the established methods for synthesizing and characterizing Zinc Undecylenate?

Zinc Undecylenate is synthesized via the reaction of zinc oxide (ZnO) with undecylenic acid (C₁₁H₂₀O₂) in a solvent medium under controlled temperature. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate-Zn bond (stretching at ~1550–1650 cm⁻¹), X-ray diffraction (XRD) for crystallinity analysis, and elemental analysis to verify stoichiometry (Zn:C ratio). Melting point determination (118–121°C) is critical for purity assessment .

Q. What analytical techniques are validated for quantifying Zinc Undecylenate in complex matrices like cosmetics?

A methyl esterification-GC/FID method is widely used. Key steps include:

- Esterification : Reacting Zinc Undecylenate with 5% sulfuric acid in methanol at 65°C for 1 hour to form methyl undecylenate.

- Extraction : Using n-hexane to isolate the ester.

- GC Analysis : Quantification via external calibration (linear range: 0.05–1.0 mg; R² > 0.999). Validation parameters include LOD (0.0012%) and LOQ (0.004%), with recovery rates of 93–104% in cosmetic matrices .

Q. What are the standard protocols for evaluating Zinc Undecylenate’s antifungal efficacy in vitro?

Minimum inhibitory concentration (MIC) assays against dermatophytes (e.g., Trichophyton rubrum) are performed using broth microdilution. Zinc Undecylenate is dissolved in DMSO (≤1 mg/mL) and serially diluted in Sabouraud dextrose broth. Fungal growth inhibition is measured spectrophotometrically at 600 nm after 48–72 hours .

Advanced Research Questions

Q. How do variations in experimental design explain contradictions in dermal absorption data for Zinc Undecylenate?

Discrepancies arise from factors such as:

- Vehicle Composition : Glycerin-propylene glycol (1:1) enhances absorption compared to aqueous systems .

- Application Frequency : Double applications reduce absorption (8% vs. 23% at 24 hours) due to stratum corneum saturation .

- Model System : Radiolabeled ⁶⁵Zn tracking in rabbit skin shows higher follicular uptake versus human epidermis, necessitating species-specific extrapolation .

Q. What mechanistic insights explain Zinc Undecylenate’s dual antifungal and astringent actions?

- Antifungal : Undecylenic acid disrupts fungal membrane integrity by binding to ergosterol, while Zn²⁺ ions inhibit fungal metalloproteases .

- Astringent Action : Zn²⁺ induces protein precipitation in sweat glands, reducing moisture and microbial proliferation. Synergistic effects are confirmed via in vitro keratinocyte assays .

Q. How can Zinc Undecylenate be optimized as a catalyst in ring-opening polymerization (ROP) of caprolactone?

In ROP, Zinc Undecylenate acts as a Lewis acid catalyst. Key parameters include:

- Temperature : 120–140°C for optimal monomer conversion.

- Monomer-to-Catalyst Ratio : 100:1 to 500:1 for controlled molecular weight (Mn = 10–50 kDa).

- Solvent-Free Conditions : Enhance reaction efficiency and reduce side products. Post-polymerization, gel permeation chromatography (GPC) validates polydispersity indices (PDI < 1.5) .

Q. What are the implications of Zinc Undecylenate’s inclusion in COVID-19 therapeutic research?

Zinc ions may inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). However, co-administration with antivirals (e.g., Remdesivir) requires caution due to potential Zn²⁺-drug interactions. In vitro studies using Vero E6 cells suggest combining Zinc Undecylenate with ionophores (e.g., quercetin) improves intracellular Zn²⁺ bioavailability, but cytotoxicity thresholds must be established .

Q. How can researchers address variability in Zinc Undecylenate’s solubility during formulation studies?

- Solubility Enhancement : Use lipid-based carriers (e.g., nanostructured lipid carriers) to improve DMSO-free dispersion.

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) monitor precipitation and chemical degradation via HPLC .

Methodological Guidance for Experimental Design

Q. What controls are essential in pharmacokinetic studies of topical Zinc Undecylenate?

Q. How to validate the specificity of GC/FID methods for Zinc Undecylenate in multicomponent cosmetics?

- Interference Check : Spiked samples with structurally similar fatty acids (e.g., oleic acid).

- Column Selection : Polar capillary columns (e.g., DB-WAX) resolve methyl undecylenate from co-eluting esters.

- Recovery Studies : Matrix-matched calibration corrects for emulsion-induced signal suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.